![molecular formula C22H18O4 B4855711 3-[(4-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B4855711.png)
3-[(4-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one
Overview
Description
3-[(4-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one is a compound that belongs to the class of flavonoids. It is also known as methoxyflavone or 6-methoxyflavone. Flavonoids are naturally occurring compounds that are widely distributed in plants and have been shown to possess a wide range of biological activities. Methoxyflavone has been found to exhibit various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Mechanism of Action
The mechanism of action of 3-[(4-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various signaling pathways. For instance, it has been found to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Methoxyflavone has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects
Methoxyflavone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandin E2 and nitric oxide. Methoxyflavone has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, it has been shown to induce apoptosis and inhibit the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(4-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one in lab experiments is its relatively low toxicity. It has been found to be well-tolerated in animal studies and has not shown any significant adverse effects. Another advantage is its wide range of pharmacological activities, which makes it a versatile compound for various research applications. However, one limitation is the lack of clinical data on the compound's efficacy and safety in humans. More research is needed to establish its potential therapeutic applications in humans.
Future Directions
There are several future directions for research on 3-[(4-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress-related disorders. Another direction is to explore its mechanism of action in more detail, particularly its effects on various signaling pathways. Furthermore, more studies are needed to establish its pharmacokinetic and pharmacodynamic properties, as well as its safety and efficacy in humans. Finally, the development of new synthetic methods for the compound could lead to the discovery of more potent and selective analogs with improved pharmacological properties.
Conclusion
In conclusion, 3-[(4-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one is a flavonoid compound that exhibits various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. The compound can be synthesized through various methods and has been extensively studied for its potential therapeutic applications. However, more research is needed to establish its safety and efficacy in humans, as well as its mechanism of action and pharmacokinetic properties.
Scientific Research Applications
Methoxyflavone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Methoxyflavone has also been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, it has been found to have anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells.
properties
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]-1-methylbenzo[c]chromen-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-14-11-17(25-13-15-7-9-16(24-2)10-8-15)12-20-21(14)18-5-3-4-6-19(18)22(23)26-20/h3-12H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMJEJYNJALXCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OCC4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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